Isopropyl 2-oxopropanoate
Overview
Description
Isopropyl 2-oxopropanoate, also known by its IUPAC name, this compound, is an organic compound with the molecular formula C6H10O3. It is a liquid at room temperature and is primarily used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl 2-oxopropanoate can be synthesized through the esterification of pyruvic acid with isopropanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and distillation columns helps in the efficient separation and purification of the product .
Chemical Reactions Analysis
Types of Reactions: Isopropyl 2-oxopropanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Esters and amides.
Scientific Research Applications
Isopropyl 2-oxopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of detergents, cosmetics, and other consumer products
Mechanism of Action
The mechanism of action of isopropyl 2-oxopropanoate involves its interaction with various molecular targets and pathways. It acts as a substrate for enzyme-catalyzed reactions, leading to the formation of different products. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which are essential for various biochemical processes .
Comparison with Similar Compounds
Isopropyl 2-oxopropanoate can be compared with other similar compounds such as:
- Methyl 2-oxopropanoate
- Ethyl 2-oxopropanoate
- Propyl 2-oxopropanoate
Uniqueness: this compound is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its methyl, ethyl, and propyl counterparts. This uniqueness makes it suitable for specific applications in chemical synthesis and industrial processes .
Properties
IUPAC Name |
propan-2-yl 2-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-4(2)9-6(8)5(3)7/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBJISGMPZWFKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433351 | |
Record name | isopropyl pyruvate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923-11-5 | |
Record name | isopropyl pyruvate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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